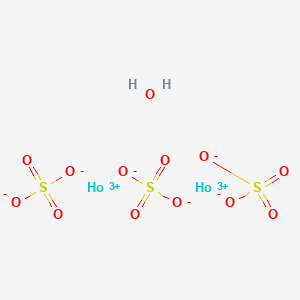

Holmium(III) sulfate hydrate

Description

Holmium(III) sulfate hydrate is a rare earth sulfate compound with the general formula Ho₂(SO₄)₃·xH₂O, commonly existing as the octahydrate (Ho₂(SO₄)₃·8H₂O) . Key properties include:

- CAS Numbers: 15622-40-9 (hydrate) and 13473-57-9 (octahydrate).

- Molecular Weight: 618.05 g/mol (octahydrate) .

- Solubility: 8.18 g/100 mL in water at 20°C, decreasing to 4.52 g/100 mL at 40°C .

- Appearance: Yellow or pink crystalline solid .

- Applications: Used as a colorant, analytical reagent, and in optical materials .

- Safety: Classified as an irritant (H315-H319-H335), causing skin, eye, and respiratory irritation .

Properties

IUPAC Name |

holmium(3+);trisulfate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ho.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBVQHGZWAVKKD-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ho+3].[Ho+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Ho2O13S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Comparative Analysis of Preparation Methods

| Method | Temperature Range (°C) | Yield (%) | Purity (% REO) | Scalability |

|---|---|---|---|---|

| Acid-Base Reaction | 60–80 | 85–92 | 99.9 | Industrial |

| Metal Dissolution | 25–40 | 70–78 | 99.5 | Lab-scale |

| Hydrothermal Synthesis | 150 | 88–90 | 99.95 | Pilot-scale |

| Carbonate Precipitation | 25–60 | 80–85 | 99.8 | Lab-scale |

Chemical Reactions Analysis

Holmium(III) sulfate hydrate undergoes various chemical reactions, including:

Oxidation: Holmium can react with oxygen to form holmium(III) oxide. [ 4Ho + 3O₂ \rightarrow 2Ho₂O₃ ]

Reduction: Holmium(III) ions can be reduced to metallic holmium using strong reducing agents.

Substitution: Holmium(III) sulfate can react with halogens to form holmium halides. [ 2Ho + 3Cl₂ \rightarrow 2HoCl₃ ]

Common reagents used in these reactions include sulfuric acid, oxygen, and halogens. The major products formed are holmium oxides and halides .

Scientific Research Applications

Scientific Research Applications

Holmium(III) sulfate hydrate has several critical applications in different scientific domains:

Chemistry

- Reagent for Synthesis : It serves as a reagent in the synthesis of other holmium compounds, facilitating various chemical reactions that explore the properties of rare earth elements.

- Photocatalysis : Recent studies indicate that holmium doping enhances photocatalytic activity in materials such as g-C₃N₄, improving their efficiency in degrading pollutants like methylene blue under visible light .

Biology

- Biological Imaging : Holmium compounds are being investigated for their potential use as contrast agents in magnetic resonance imaging (MRI). Their unique magnetic properties allow for enhanced imaging capabilities.

- Cellular Interaction Studies : Research has shown that holmium ions can interact with cellular components, potentially influencing cellular processes. This interaction is crucial for understanding their biological effects and therapeutic potentials.

Medicine

- Holmium Lasers : One of the most significant applications of holmium compounds is in medical lasers, particularly holmium lasers used in urology for lithotripsy, which involves breaking down kidney stones through high-energy pulses .

- Dental Applications : Holmium(III) sulfate is also utilized in dental procedures due to its effectiveness in tissue ablation and cutting .

Industry

- Manufacturing High-Strength Magnets : Holmium is used to produce high-performance magnets essential in various electronic applications, including motors and generators.

- Optical Applications : Its compounds are employed in the production of specialized glass and ceramics, enhancing optical properties and durability .

Case Study 1: Photocatalytic Efficiency Enhancement

A study demonstrated that holmium doping significantly improved the photocatalytic activity of g-C₃N₄ samples. The 0.2 mmol doped sample exhibited twice the photocatalytic efficiency compared to undoped samples when degrading methylene blue under visible light. This finding underscores the potential of holmium compounds in environmental remediation technologies .

Case Study 2: Medical Laser Applications

Holmium lasers have been effectively utilized in urology to treat kidney stones. The mechanism involves delivering precise energy pulses that fragment stones into smaller pieces, facilitating easier passage through the urinary tract. Clinical studies have shown high success rates with minimal complications, marking a significant advancement in non-invasive medical procedures .

Mechanism of Action

The mechanism of action of holmium(III) sulfate hydrate largely depends on its application. In biological systems, holmium ions can interact with cellular components, potentially affecting cellular processes. In medical applications, holmium lasers work by delivering high-energy pulses that break down kidney stones or other tissues. The exact molecular targets and pathways involved can vary based on the specific use .

Comparison with Similar Compounds

Holmium(III) Acetate Hydrate

- Formula : Ho(OOCCH₃)₃·xH₂O .

- Molecular Weight : 342.07 g/mol (anhydrous) .

- Solubility : Water-soluble, forming crystalline polymers .

- Applications : Catalyst, optical glass, and structural ceramics .

- Purity : Available in 99.9% and 99.99% (REO) grades .

- Safety : Similar irritant hazards (H315-H319-H335) but lacks hygroscopicity compared to the sulfate .

Holmium(III) Bromide Hydrate

- Formula : HoBr₃·xH₂O .

- Purity : 99.99% (REO), ultra-dry forms available .

- Applications : Specialized in high-purity electronic components .

- Key Difference : Bromides are typically more hygroscopic and reactive than sulfates, requiring stringent storage conditions .

Comparison with Other Rare Earth Sulfates

Europium(III) Sulfate Hydrate

Chromium(III) Sulfate Hydrate

- Formula : Cr₂(SO₄)₃·xH₂O .

- Molecular Weight : 392.17 g/mol (anhydrous) .

- Solubility : Soluble in water and alcohol, unlike holmium sulfate .

- Applications : Reagent grade chemical for tanning and dyeing .

Physical and Chemical Properties

Q & A

Q. What are the standard methods for synthesizing Holmium(III) sulfate hydrate in laboratory settings?

this compound is typically synthesized by dissolving holmium(III) oxide (Ho₂O₃) in concentrated sulfuric acid under controlled heating (60–80°C). The reaction proceeds as:

The hydrated product is crystallized by slow evaporation. Purity is enhanced via recrystallization in dilute sulfuric acid. Impurity profiles (e.g., rare earth contaminants) are assessed using ICP-MS .

Q. How can the hydration number (xxx) of this compound be experimentally determined?

Thermogravimetric analysis (TGA) is the primary method. The sample is heated from 25°C to 600°C at 10°C/min under nitrogen. Mass loss corresponds to water elimination. For octahydrate (), ~24% mass loss is expected. Complementary XRD confirms structural integrity post-dehydration .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS H315/H319).

- Respiratory Protection: Use N95 masks or fume hoods to avoid inhalation of fine particles (H335).

- Storage: Seal in airtight containers with desiccants (silica gel) to prevent hygroscopic degradation. Avoid storage near oxidizers .

Q. How is purity (>99.9% REO) verified in this compound?

Trace rare earth impurities are quantified via inductively coupled plasma mass spectrometry (ICP-MS). For example, europium (Eu) and dysprosium (Dy) levels are kept below 150 ppm. Purity is cross-validated using X-ray fluorescence (XRF) and FTIR spectroscopy to confirm sulfate coordination .

Advanced Research Questions

Q. What spectroscopic techniques characterize the optical properties of this compound?

- UV-Vis Spectroscopy: Aqueous solutions exhibit absorption peaks at 450–460 nm (yellow in daylight) and 530–540 nm (pink under fluorescent light), attributed to electronic transitions.

- Photoluminescence (PL): Excitation at 365 nm yields emission bands at 650 nm (red) and 550 nm (green), useful for optical sensor design .

Q. How does thermal decomposition of this compound influence its structural stability?

Differential scanning calorimetry (DSC) reveals three endothermic events:

Q. What role does this compound play in catalytic applications?

It serves as a Lewis acid catalyst in esterification and hydrolysis reactions. For example, in biodiesel production, Ho³⁺ ions activate carbonyl groups, reducing reaction time by 30% compared to conventional catalysts. Catalytic efficiency is monitored via NMR and GC-MS .

Q. How do hydration states (xxx) affect the solubility and reactivity of Holmium(III) sulfate?

Octahydrate () exhibits higher solubility in water (220 g/100 mL at 20°C) compared to lower hydrates. Reactivity with chelating agents (e.g., EDTA) increases with hydration due to enhanced ion mobility. Solubility parameters are modeled using the Hansen solubility equation .

Q. What are the challenges in reconciling contradictory purity reports (99.9% vs. 99.99% REO) in commercial samples?

Discrepancies arise from analytical sensitivity (e.g., detection limits of EDX vs. ICP-MS) and hydration variability. Researchers should standardize testing protocols (e.g., ASTM E2857 for rare earth oxides) and validate via multiple techniques (XRD, ICP-OES) .

Methodological Notes

- Contradiction Analysis: Conflicting purity claims require cross-validation with trace-element analysis (e.g., ICP-MS) and crystallographic consistency checks (XRD).

- Experimental Design: Controlled humidity chambers are critical for hydration studies to prevent unintended water adsorption/desorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.